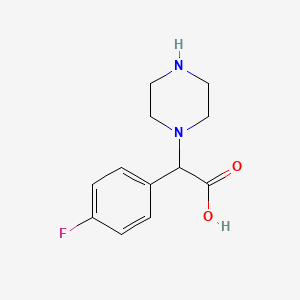

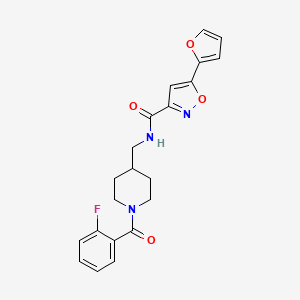

![molecular formula C21H21N3O2 B2451025 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide CAS No. 904273-06-9](/img/structure/B2451025.png)

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide”, also known as QNZ, is a small molecule inhibitor that has shown promising results in various fields of research and industry. It is a quinazolinone derivative, which is a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of amines with 2-methyl-4-nitro-bezoxazine-4-one derivatives to produce 2-methyl-4-nitro-quinazolin-4-one derivatives . Another common approach involves amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis

Quinazolinones are known for their stability and relatively easy methods for preparation . They can undergo various chemical reactions, including reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

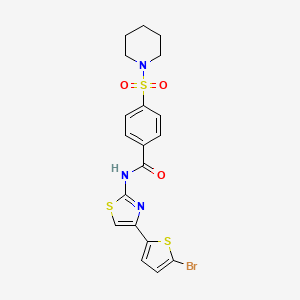

The synthesis of pyrrole-3-carboxylic acid amides, such as our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain a similar substructure . Researchers can investigate the pharmacological potential of this compound, exploring its interactions with biological targets and potential therapeutic effects.

!Atorvastatin and Sunitinib

Antiviral Activity

While specific data on this compound’s antiviral properties are scarce, related 4-oxo derivatives of pyrrole-3-carboxylic acids have shown antiviral activity . Further studies could explore its potential as an antiviral agent against specific viruses.

Antimycobacterial Evaluation

Considering the increasing global burden of tuberculosis, antimycobacterial agents remain crucial. Investigating the compound’s efficacy against Mycobacterium tuberculosis could provide valuable insights for drug development .

Bioactive Compounds

The pyrrolin-4-one scaffold, to which our compound belongs, has inspired the development of bioactive molecules. Researchers can explore its binding affinity to various receptors and assess its potential in treating specific diseases .

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Without specific target identification, it is challenging to predict the exact pathways and their downstream effects .

Pharmacokinetics

The compound may be metabolized by liver enzymes and excreted through the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions may affect the compound’s structure and hence its ability to interact with its targets .

Direcciones Futuras

The future directions for “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields of research and industry. Given the wide range of biological activities associated with quinazolinone derivatives, these compounds may have potential for development into novel therapeutics .

Propiedades

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-14-22-19-9-5-4-8-18(19)21(26)24(14)17-12-10-16(11-13-17)23-20(25)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDACOUAVCGCOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2450951.png)

![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)